molecular formula C17H14O3 B8457737 Methyl-4-(3-oxo-3-phenylpropenyl)-benzoate

Methyl-4-(3-oxo-3-phenylpropenyl)-benzoate

Cat. No. B8457737
M. Wt: 266.29 g/mol
InChI Key: CADDVOXTZYEXKQ-UHFFFAOYSA-N
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Patent
USRE039850E1

Procedure details

To 4-carbomethoxybenzaldehyde (79 mg, 0.48 mmol) and acetophenone (56 μL, 0.48 mmol) in anhydrous methanol (1.6 mL), was added neat sodium methoxide (26 mg, 0.48 mmol). The mixture was stirred at room temperature overnight then heated to reflux for 1 hour, cooled down to room temperature and added HCl 1N and EtOAc. The layers were separated and the organic layer dried over anhydrous MgSO4 and filtered. The solvent was evaporated under vacuum to afford a yellow solid, which was recrystallized from acetonitrile/water to give a pale yellow crystalline solid.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:15])[CH3:14].C[O-].[Na+].Cl>CO.CCOC(C)=O>[CH3:4][O:3][C:1](=[O:2])[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:14][C:13](=[O:15])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
79 mg
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C=O)C=C1
Name
Quantity
56 μL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
sodium methoxide
Quantity
26 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetonitrile/water
CUSTOM
Type
CUSTOM
Details
to give a pale yellow crystalline solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(C1=CC=C(C=C1)C=CC(C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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